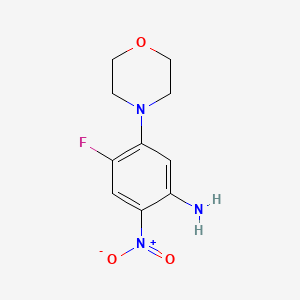![molecular formula C22H23ClN6 B2664636 N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-51-8](/img/structure/B2664636.png)
N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring. This class of compounds is known to have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds in the presence of a catalyst . The exact method would depend on the specific reactants and conditions.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Fused Pyrazolo[1,5-a]Pyrimidine Derivatives
A study by Al-Zaydi (2009) describes the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, showcasing an eco-friendly approach to synthesizing related compounds. These derivatives were synthesized with high yields, and their structures were confirmed through NMR, MS, elemental analyses, and X-ray crystallography (Al-Zaydi, 2009).
Adenosine Receptor Affinity
Another significant study by Harden, Quinn, and Scammells (1991) explored the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues. These compounds exhibited A1 adenosine receptor affinity, indicating potential pharmacological applications. The research highlighted the activity enhancement through specific substituent combinations, providing insights into receptor interaction mechanisms (Harden, Quinn, & Scammells, 1991).
Material Science and Coating Applications
Surface Coating and Printing Ink
A study by El‐Wahab et al. (2015) demonstrated the antimicrobial potential of pyrimidine derivative compounds when incorporated into polyurethane varnish and printing ink paste. These compounds exhibited excellent antimicrobial effects, suggesting their utility in enhancing the antimicrobial properties of coatings and inks (El‐Wahab et al., 2015).
Pharmaceutical Applications
Phosphodiesterase 9 Inhibitor
Wunder et al. (2005) reported the in vitro characterization of a selective inhibitor of phosphodiesterase 9 (PDE9), indicating its potential preclinical development for Alzheimer's disease treatment. This study highlights the compound's selective inhibitory action and its mechanism of enhancing intracellular cGMP levels, underscoring its therapeutic potential (Wunder et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6/c1-15(2)11-12-24-22-27-20(26-17-8-6-7-16(23)13-17)19-14-25-29(21(19)28-22)18-9-4-3-5-10-18/h3-10,13-15H,11-12H2,1-2H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZGAGERJRYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
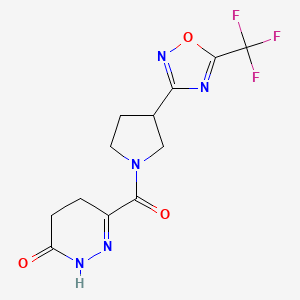
![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2664556.png)
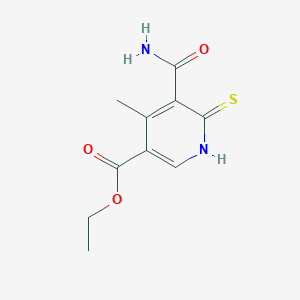
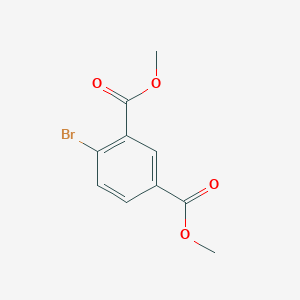
![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)
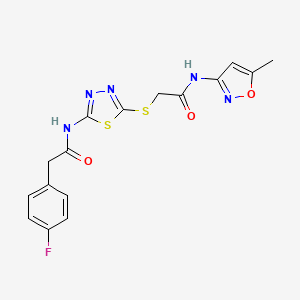
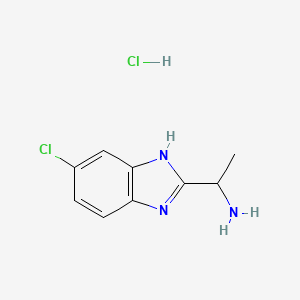
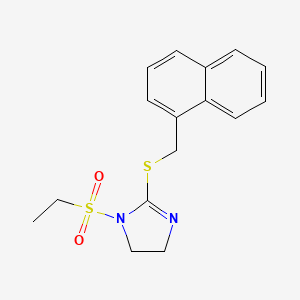
![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

